5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C10H6ClF3N2O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a pyrazole ring substituted with a chloro group, a phenyl group, and a trifluoromethyl group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole with formylating agents under controlled conditions . One common method includes the use of Vilsmeier-Haack reaction, where the pyrazole is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields . The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Scientific Research Applications
5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10-8(6-18)9(11(13,14)15)16-17(10)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWVMJDFQNRXIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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